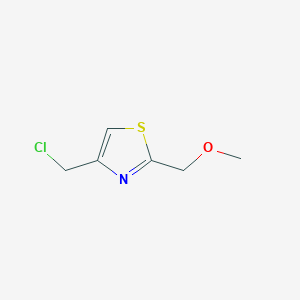
4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole
概要
説明
4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole (CMT) is an organic compound with a unique molecular structure that has been studied extensively in recent years due to its various applications in scientific research. CMT is a versatile compound that has been used in a variety of disciplines, including organic chemistry, biochemistry, and pharmacology. CMT is a colorless solid at room temperature and has a melting point of 82°C. Its chemical formula is C5H6ClNO2S and its molecular weight is 173.6 g/mol.
科学的研究の応用
Synthesis of Novel Organic Compounds
Researchers have developed new methods for synthesizing various organic compounds using 4-(Chloromethyl)-2-(methoxymethyl)-1,3-thiazole as a key intermediate or starting material. For instance, D’hooghe, Waterinckx, and de Kimpe (2005) outlined a novel pathway towards 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines through ring transformation of aziridines, highlighting the versatility of thiazole derivatives in organic synthesis (D’hooghe, Waterinckx, & de Kimpe, 2005). Similarly, a study on the molecular docking and quantum chemical calculations of thiazole phenol derivatives by Viji et al. (2020) demonstrated the utility of such compounds in exploring molecular interactions and designing new molecules with potential biological effects (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Material Science and Corrosion Inhibition
Thiazole derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors. Chaitra et al. (2016) investigated the anti-corrosion capabilities of thiazole hydrazones on mild steel in acid media, demonstrating the practical applications of these compounds in protecting industrial materials (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Biological Activities
The exploration of biological activities of thiazole derivatives is a significant area of interest. Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles and evaluated their cardioprotective activity, suggesting the potential of these compounds in medical applications (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019). This highlights the relevance of this compound derivatives in the development of new therapeutic agents.
Photophysical Studies
The study of the photophysical properties of thiazole-based compounds, such as those conducted by Habenicht et al. (2015), reveals the influence of regioisomerism on the properties of 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores. These findings provide foundational knowledge for designing dyes and sensors with specific photophysical characteristics (Habenicht, Siegmann, Kupfer, Kübel, Weiss, Cherek, Möller, Dietzek, Gräfe, & Beckert, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(chloromethyl)-2-(methoxymethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-9-3-6-8-5(2-7)4-10-6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUAQOMXCHGZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B2542591.png)
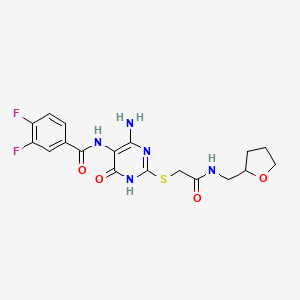
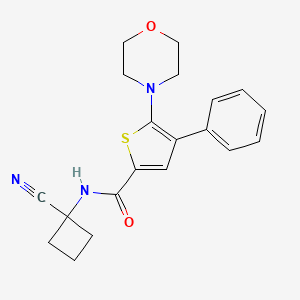
![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)
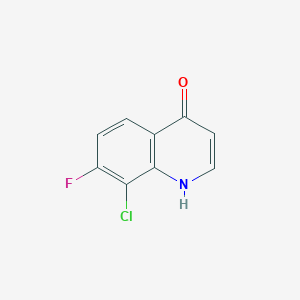

![3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one](/img/structure/B2542602.png)
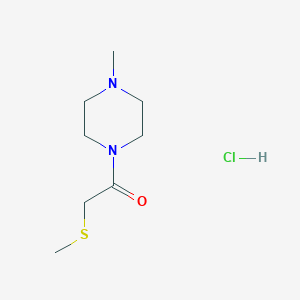

![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)

![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)